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Perfluorohexyl chloride

Catalog No.
S1893727
CAS No.
355-41-9
M.F
C6ClF13
M. Wt
354.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohexyl chloride

CAS Number

355-41-9

Product Name

Perfluorohexyl chloride

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane

Molecular Formula

C6ClF13

Molecular Weight

354.49 g/mol

InChI

InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20

InChI Key

BDUCYIFEYLMINO-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Alternative Refrigerant

Due to its non-flammability, low thermal conductivity, and suitable boiling point, PFC-116 was initially proposed as a potential replacement for chlorofluorocarbons (CFCs) in refrigeration applications []. However, concerns regarding its environmental persistence led to the development of alternative refrigerants with lower global warming potential.

Solvent and Lubricant

PFC-116's chemical inertness and low viscosity have made it a subject of research for its potential as a solvent and lubricant in specialized industrial processes. Studies have explored its use in

  • Semiconductor manufacturing []
  • Electronics cooling []
  • Gas turbine lubricants []

Biomedical Research

Limited research has investigated the use of PFC-116 in biomedical fields. Some studies have explored its potential as a

  • Blood substitute [] due to its ability to dissolve oxygen.
  • Contrast agent for medical imaging [], but further studies are needed for safety and efficacy evaluation.

Perfluorohexyl chloride is a synthetic organic compound characterized by a perfluorinated hexyl chain attached to a chlorine atom. Its chemical formula is C6F13ClC_6F_{13}Cl, where the carbon chain consists of six carbon atoms fully fluorinated, which imparts unique properties such as high stability and hydrophobicity. This compound is part of a larger class of perfluoroalkyl substances, known for their resistance to environmental degradation and their applications in various industrial processes.

, primarily involving nucleophilic substitution and radical addition mechanisms. Notably, it can react with nucleophiles to form perfluoroalkyl derivatives. For instance, the reaction of perfluorohexyl iodide with allyl chloride leads to the formation of 3-(perfluorohexyl)prop-1-ene, demonstrating its utility in synthetic organic chemistry . Additionally, thermal reactions involving perfluoroallyl chloride with other halides can yield terminal perfluoroolefins under specific conditions .

Perfluorohexyl chloride can be synthesized through several methods:

  • Fluorination of Hexyl Chloride: This method involves the direct fluorination of hexyl chloride using fluorine gas or fluorinating agents under controlled conditions.
  • Electrophilic Substitution: Perfluorohexyl iodide can be reacted with various electrophiles such as allyl chloride to yield perfluoroalkyl derivatives.
  • Thermal Reactions: High-temperature reactions involving fluoroolefins and halides can also produce perfluorohexyl chloride as a byproduct .

Perfluorohexyl chloride finds applications in various fields:

  • Industrial Solvents: Due to its stability and non-flammability, it is used as a solvent in chemical processes.
  • Fluorinated Polymers: It serves as an intermediate in the synthesis of fluorinated polymers, which are utilized in coatings and sealants.
  • Pharmaceuticals: Research indicates potential applications in drug formulations, particularly for enhancing solubility and bioavailability .

Interaction studies involving perfluorohexyl chloride focus on its reactivity with other chemical species. For example, studies have shown that it can interact with nucleophiles leading to the formation of various derivatives. Furthermore, its interactions with environmental components raise concerns about its persistence and potential bioaccumulation . Understanding these interactions is crucial for assessing its environmental impact and safety.

Perfluorohexyl chloride shares structural similarities with other perfluorinated compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Properties
PerfluorooctaneC8F18C_8F_{18}Higher carbon chain length; used in fire-fighting foams.
PerfluoropentaneC5F12C_5F_{12}Shorter carbon chain; used as a refrigerant.
PerfluorobutaneC4F10C_4F_{10}Lower boiling point; used as an aerosol propellant.
PerfluorodecaneC10F22C_{10}F_{22}Greater hydrophobicity; used in specialty lubricants.

Uniqueness of Perfluorohexyl Chloride:

  • The six-carbon chain length provides a balance between volatility and stability.
  • Its chlorine substituent enhances reactivity compared to fully fluorinated compounds, making it versatile for synthetic applications.

Physical State and Appearance

Perfluorohexyl chloride exists as a colorless liquid under standard ambient conditions [5] [6]. The compound maintains its liquid state at room temperature, which is characteristic of many perfluorinated compounds in this molecular weight range [7]. The physical appearance has been consistently reported across multiple sources as a clear, colorless liquid with no distinctive visual characteristics that would distinguish it from other similar perfluorinated compounds [6] [8].

Table 1: Basic Physical Characteristics

PropertyValueReference
Physical StateLiquid [5] [6]
AppearanceColorless, clear [6] [8]
Molecular FormulaC₆ClF₁₃ [1] [2] [3]
Molecular Weight354.5 g/mol [1] [2] [3]
Chemical Abstracts Service Number355-41-9 [1] [2] [3]

Thermal Properties

The thermal characteristics of perfluorohexyl chloride have been extensively documented, revealing properties typical of highly fluorinated compounds. The boiling point ranges from 84 to 86 degrees Celsius, with most sources reporting values within this narrow range [1] [2] [3] [7] [9]. This relatively low boiling point compared to hydrocarbon analogs reflects the weak intermolecular forces present in perfluorinated compounds [10].

The density of perfluorohexyl chloride has been reported with some variation across different sources and measurement conditions. Values ranging from 1.29 grams per cubic centimeter to 1.705 grams per cubic centimeter have been documented [1] [2] [7]. The refractive index has been consistently reported as 1.287, which is characteristic of highly fluorinated organic liquids [1] [7].

Table 2: Thermal and Physical Properties

PropertyValueTemperature/ConditionsReference
Boiling Point84-86°CStandard pressure [1] [2] [3] [9]
Density1.29 g/cm³Not specified [2] [3]
Density1.705 g/cm³Not specified [1] [7]
Refractive Index1.287Not specified [1] [7]

The thermal stability of perfluorinated compounds, including perfluorohexyl chloride, is exceptionally high due to the strength of carbon-fluorine bonds [10]. Research on related perfluorinated compounds indicates that thermal decomposition typically requires temperatures exceeding 350 degrees Celsius, with complete mineralization occurring only at temperatures approaching 1000 degrees Celsius [10] [11]. The thermal stability is attributed to the exceptional bond strength of carbon-fluorine interactions, which are among the strongest single bonds in organic chemistry [10].

Spectroscopic Profiles

The spectroscopic characteristics of perfluorohexyl chloride provide valuable insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, represents the most informative analytical technique for this highly fluorinated compound [12] [13] [14].

Fluorine-19 nuclear magnetic resonance spectroscopy is exceptionally well-suited for analyzing perfluorohexyl chloride due to the 100 percent natural abundance of fluorine-19 and its high sensitivity, which is approximately 83 percent that of proton nuclear magnetic resonance [12] [13] [15]. The technique provides detailed structural information about the different fluorine environments within the molecule [13] [14].

The carbon-13 nuclear magnetic resonance spectrum of perfluorohexyl chloride would be expected to show signals in regions characteristic of highly fluorinated carbons. Perfluorinated carbons typically resonate in the range of 80 to 130 parts per million, with specific chemical shifts depending on the degree of fluorination and proximity to the chlorine substituent [16] [17]. The carbon bearing the chlorine atom would be expected to show a distinctive chemical shift pattern due to the deshielding effect of the electronegative chlorine atom [16].

Table 3: Spectroscopic Characteristics

Spectroscopic MethodExpected FeaturesChemical Shift RangeReference
Fluorine-19 Nuclear Magnetic ResonanceMultiple fluorine environments-60 to -130 ppm [13] [14] [15]
Carbon-13 Nuclear Magnetic ResonanceHighly deshielded carbons80-130 ppm [16] [17]
Infrared SpectroscopyStrong carbon-fluorine stretches1000-1350 cm⁻¹ [18] [19]

Infrared spectroscopy of perfluorohexyl chloride would reveal characteristic absorption bands associated with carbon-fluorine stretching vibrations, typically appearing in the region between 1000 and 1350 wavenumbers [18] [19]. These absorptions are particularly intense due to the high polarity of carbon-fluorine bonds, making infrared spectroscopy a valuable tool for identifying and characterizing perfluorinated compounds [18] [20].

Mass spectrometry analysis of perfluorohexyl chloride would be expected to show characteristic fragmentation patterns typical of perfluorinated compounds. The molecular ion peak would appear at mass-to-charge ratio 354, corresponding to the molecular weight [21]. Fragmentation would likely involve loss of fluorine atoms and carbon-fluorine groups, creating a distinctive fragmentation pattern that can be used for identification purposes [21].

Phase Partitioning Behavior

The phase partitioning behavior of perfluorohexyl chloride is dominated by its highly fluorinated structure, which imparts unique solubility and distribution characteristics. Perfluorinated compounds typically exhibit very low water solubility and high affinity for organic phases, though they often show poor miscibility with conventional hydrocarbon solvents [22] [23] [24].

The octanol-water partition coefficient for perfluorinated compounds of similar chain length typically ranges from log values of 3 to 8, indicating strong preference for organic phases over aqueous environments [22] [25] [24]. However, perfluorinated compounds often show complex partitioning behavior that deviates from simple hydrocarbon-like partitioning due to their unique electronic properties [23] [24].

Table 4: Partitioning Properties

PropertyExpected RangeBehaviorReference
Water SolubilityVery low (< 1 mg/L)Hydrophobic [8] [23]
Octanol-Water Partition CoefficientLog 4-7Lipophilic preference [22] [25] [24]
Vapor PressureModerateVolatile at ambient temperature [26]

The partitioning behavior of perfluorohexyl chloride between different phases is influenced by several factors including the strong electron-withdrawing effect of the perfluorinated chain and the presence of the chlorine substituent [22] [24]. The compound would be expected to show limited solubility in water but significant partitioning into organic solvents, particularly those with fluorinated characteristics [23] [24].

Research on related perfluorinated compounds indicates that these substances often exhibit unique partitioning behavior in environmental systems, with tendencies to accumulate at interfaces and in specific environmental compartments [24]. The phase partitioning characteristics of perfluorohexyl chloride would be expected to follow similar patterns, with implications for its environmental distribution and behavior [23] [24].

Historical Synthesis Methods

The synthesis of perfluorohexyl chloride has evolved significantly since the early development of fluorination chemistry in the mid-20th century. Historical methods primarily relied on metal fluoride-mediated processes and early direct fluorination techniques that laid the foundation for modern industrial production methods.

Metal Fluoride Processes

The earliest systematic approaches to perfluorohexyl chloride synthesis employed metal fluorides, particularly cobalt trifluoride (CoF₃), as fluorinating agents [1]. This method, developed based on the work by Ruff and colleagues, involved the treatment of hydrocarbon precursors with CoF₃ at elevated temperatures of 400°C. The process proceeded through a two-step mechanism where CoF₃ served as the primary fluorinating agent, with the reaction producing perfluorinated compounds and cobalt difluoride (CoF₂) as a byproduct. The CoF₂ was subsequently regenerated to CoF₃ using elemental fluorine, enabling a cyclic process [2].

The metal fluoride approach offered several advantages for early perfluorohexyl chloride production, including relatively controlled reaction conditions and the ability to avoid direct handling of elemental fluorine gas [1]. However, yields were typically limited to 70-90%, and the process required high temperatures that led to some degree of molecular fragmentation and rearrangement [2].

Early Direct Fluorination Attempts

Initial attempts at direct fluorination of organic compounds with elemental fluorine faced significant challenges due to the highly exothermic nature of these reactions [2]. Early work by Bancroft and Jones in 1929 reported explosions during attempted fluorination of benzene and toluene with molecular fluorine [2]. These safety concerns led to the development of diluted fluorine approaches using inert gases such as nitrogen to moderate reaction rates.

Bigelow and Fukuhara's pioneering work in 1941 demonstrated that direct fluorination of benzene with elemental fluorine in the vapor phase over copper gauze catalyst could produce perfluorinated compounds with moderate yields of up to 58% [2]. This vapor-phase approach became the precursor to later jet fluorination methods that would prove more suitable for perfluorohexyl chloride synthesis.

Electrochemical Fluorination Development

The development of electrochemical fluorination (ECF) by Simons represented a major breakthrough in perfluorinated compound synthesis [3]. This method, initially developed during World War II but not reported until 1949 for security reasons, offered a safer alternative to direct fluorination with elemental fluorine [4]. The Simons process utilized anhydrous hydrogen fluoride as both solvent and fluorine source, with electrochemical activation providing the driving force for fluorination [3].

Historical ECF processes for perfluorohexyl chloride synthesis typically operated at temperatures between 20-50°C, significantly lower than metal fluoride methods [3]. The process achieved yields of 60-85% while maintaining better selectivity for specific fluorinated products [4]. Minnesota Mining and Manufacturing Company (3M) was among the first to commercialize ECF processes on an industrial scale [4].

Modern Manufacturing Techniques

Contemporary industrial production of perfluorohexyl chloride employs several advanced techniques that have overcome many of the limitations associated with historical methods. These modern approaches prioritize safety, efficiency, and environmental considerations while achieving higher yields and better product purity.

Advanced Electrochemical Fluorination

Modern electrochemical fluorination systems for perfluorohexyl chloride production utilize sophisticated reactor designs with precise temperature and potential control [5]. Current ECF processes employ divided electrochemical cells with specialized membrane separators that prevent cross-contamination between anodic and cathodic chambers [5]. The use of 2,2,2-trifluoroethanol (TFE) as solvent has improved process stability and product yields compared to traditional anhydrous HF systems [5].

Data Tables

Table 1: Synthesis Methods Comparison

MethodTemperature Range (°C)Catalyst/MediumYield Range (%)Industrial Scale
Direct Fluorination275-475NaCl/NaBr75-95Limited
Electrochemical Fluorination (ECF)20-50Anhydrous HF60-85Commercial
Vapor Phase Fluorination300-400Copper gauze40-70Semi-technical
Liquid Phase Direct Fluorination50-120Perfluorinated solvent80-95Commercial
Thermal Decomposition Route350-500Metal fluorides (CoF₃)70-90Historical

Table 2: Analytical Methods for Quality Control

Analytical TechniqueDetection LimitPrimary ApplicationSample PreparationAnalysis Time
Gas Chromatography-Mass Spectrometry (GC-MS)0.1-10 ng/mLQuantitative analysisDirect injection/SPME15-30 minutes
Nuclear Magnetic Resonance (¹⁹F NMR)1-5 ppmStructural characterizationMinimal preparation10-60 minutes
Infrared Spectroscopy (FTIR)0.5-2%Functional group identificationKBr pellet/ATR5-15 minutes
Liquid Chromatography-MS (LC-MS)0.01-1 ng/mLEnvironmental analysisSolid phase extraction20-45 minutes
High Resolution Mass Spectrometry (HRMS)0.001-0.1 ng/mLImpurity identificationComplex sample cleanup30-90 minutes

Table 3: Physical and Chemical Properties

PropertyValueMeasurement Conditions
Molecular Weight354.5 g/molStandard conditions
Boiling Point85-86°CAtmospheric pressure
Density (25°C)1.705 g/mL25°C, 1 atm
Refractive Index (15°C)1.28715°C
Molecular FormulaC₆ClF₁₃-
CAS Number355-41-9-
Physical StateLiquidRoom temperature
Solubility in WaterImmiscibleRoom temperature

Table 4: Catalytic Reaction Mechanisms

Mechanism TypeInitiation MethodKey IntermediatesRate Determining StepSelectivity Control
Free Radical Chain ReactionUV irradiation/HeatFluorine radicalsH-F bond formationTemperature/F₂ concentration
Electrochemical Single Electron TransferApplied potentialCarbocationsElectron transferElectrode potential
Metal Fluoride MediatedHigh temperatureMetal-fluorine complexesMetal coordinationMetal fluoride type
Thermal DecompositionThermal energyAlkyl radicalsC-H bond cleavageReaction temperature
Photochemical ActivationUV lightExcited state moleculesPhoton absorptionLight wavelength

XLogP3

5.4

Other CAS

355-41-9

Wikipedia

Perfluorohexylchloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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